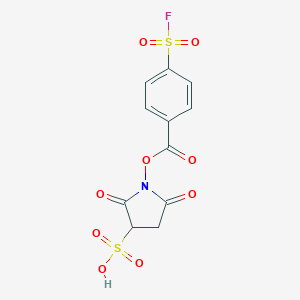
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid, commonly known as FSB, is a synthetic compound with a wide range of applications in scientific research. It is a highly reactive molecule with a sulfonate group, a fluorosulfonyl group, and a benzoyloxy group. FSB has been extensively studied for its potential use as a biochemical probe due to its ability to modify proteins and other biomolecules.
Mechanism of Action
The mechanism of action of FSB involves the covalent modification of cysteine residues in proteins. The fluorosulfonyl group of FSB reacts with the thiol group of cysteine, forming a stable sulfonate adduct. This modification can alter the function and activity of the protein, allowing for the study of its role in biological processes.
Biochemical and Physiological Effects:
FSB has been shown to have a variety of biochemical and physiological effects, depending on its target protein. For example, FSB has been used to selectively modify the cysteine residues of the protein kinase C (PKC) family, resulting in the inhibition of PKC activity. This inhibition can lead to a decrease in cell proliferation and migration, making FSB a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using FSB in lab experiments is its high selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins without affecting other biomolecules. However, FSB can be highly reactive and may modify unintended targets, leading to off-target effects. Additionally, FSB is a toxic compound and must be handled with care in the laboratory.
Future Directions
There are several potential future directions for the use of FSB in scientific research. One area of interest is the development of FSB-based probes for the study of protein function and activity. These probes could be used to identify novel drug targets and to study disease pathways. Another potential direction is the use of FSB as a tool for the development of new therapeutic agents, such as anti-cancer drugs. Finally, FSB could be used in the development of biosensors for the detection of specific biomolecules in biological samples.
Synthesis Methods
FSB can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with pyrrolidine-2,5-dione in the presence of a base. The resulting intermediate is then treated with sodium hydroxide and benzoyl chloride to form FSB.
Scientific Research Applications
FSB has been used in a variety of scientific research applications, including protein modification, enzyme inhibition, and chemical biology. It has been shown to selectively modify cysteine residues in proteins, which can be used to study protein function and activity. FSB has also been used as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, which play a role in cancer and other diseases.
properties
CAS RN |
142439-47-2 |
|---|---|
Product Name |
1-((4-(Fluorosulfonyl)benzoyl)oxy)-2,5-dioxo-3-pyrrolidinesulfonic acid |
Molecular Formula |
C11H8FNO9S2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(4-fluorosulfonylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H8FNO9S2/c12-23(17,18)7-3-1-6(2-4-7)11(16)22-13-9(14)5-8(10(13)15)24(19,20)21/h1-4,8H,5H2,(H,19,20,21) |
InChI Key |
ATTYFJLOQAZRCE-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)O |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)O |
synonyms |
SSFSB sulfo-N-succinimidyl-4-(fluorosulfonyl)benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



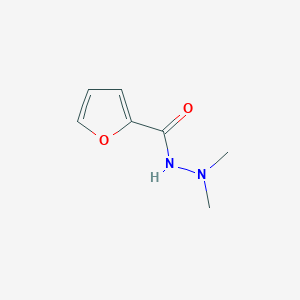
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
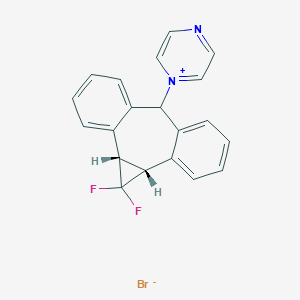
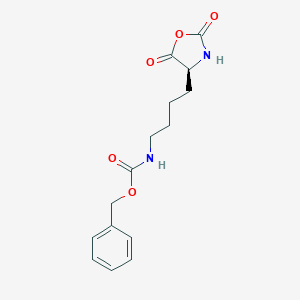
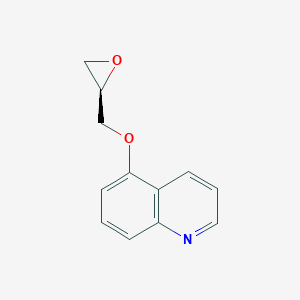

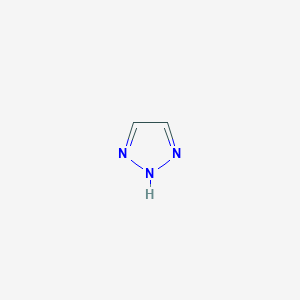


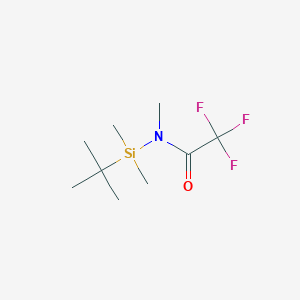
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)